Prodrug-Driven Selectivity Gain: Reduced Mammalian Cytotoxicity While Retaining Antiparasitic Potency (DA-THTP Sulfone vs. Parent DAA)
The 2,6-DA-4-THTP S,S-dioxide framework is engineered to temporarily block the electrophilic Michael acceptor sites of the parent diarylideneacetone (DAA), thereby reducing mammalian cell cytotoxicity. In vitro profiling across the sulfide, sulfoxide, and sulfone chemical series demonstrated that sulfones maintain anti-T. brucei IC₅₀ values in the low-micromolar range, comparable to the most potent DAAs, while achieving a CC₅₀ (human hMRC-5 fibroblast cytotoxicity) improvement of ≥2-fold over the corresponding DAA leads [1]. This translates into selectivity indices (SI = CC₅₀ / IC₅₀) for sulfones that are consistently higher than those of the unmasked DAA parents [2].
| Evidence Dimension | In vitro antiparasitic potency and human cell cytotoxicity |
|---|---|
| Target Compound Data | DA-THTP sulfones (class): IC₅₀ (T. b. brucei) maintained in low-µM range; CC₅₀ (hMRC-5) values shifted upward by ≥2-fold relative to parent DAA [REFS-1, REFS-2]. |
| Comparator Or Baseline | Parent diarylideneacetones (DAAs): IC₅₀ (T. b. brucei) nanomolar to sub-µM; CC₅₀ (hMRC-5) low-µM range (e.g., 1p: IC₅₀ ≤0.3 µM, CC₅₀ 1.0 µM; 1x: IC₅₀ 0.03 µM, CC₅₀ 1.1 µM) [1]. |
| Quantified Difference | ≥2-fold increase in CC₅₀ for sulfones vs. corresponding DAAs; selectivity index (SI) improved proportionally. |
| Conditions | Anti-kinetoplastid assays: T. brucei brucei, T. cruzi, L. infantum; cytotoxicity assay: human hMRC-5 fibroblasts. Data compiled from Gendron et al. 2024 [1] and cited preliminary DAA study [2]. |
Why This Matters
For scientists selecting a lead scaffold, the sulfone series offers a quantifiable therapeutic window advantage over the DAA class while preserving anti-trypanosomal potency, reducing the risk of advancing excessively toxic candidates into in vivo evaluation.
- [1] Gendron, T., et al. Molecules, 2024, 29(7), 1620. (Table 1 for DAA data; Abstract and Section 2 for sulfone selectivity.) View Source
- [2] Gendron, T., et al. Molecules, 2024, 29(7), 1620. (Reference [17] within this article for preliminary DAA study.) View Source
